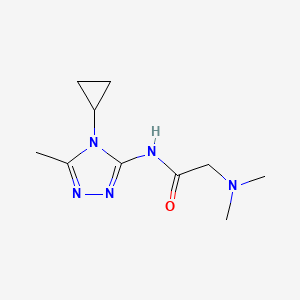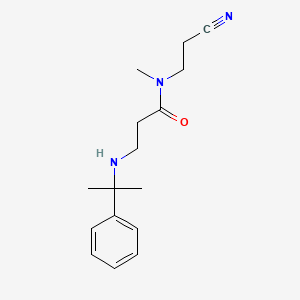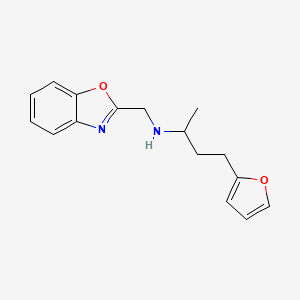
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(dimethylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(dimethylamino)acetamide is a synthetic organic compound characterized by a triazole ring substituted with cyclopropyl and methyl groups, and an acetamide moiety linked to a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(dimethylamino)acetamide typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile. For instance, 4-cyclopropyl-5-methyl-1,2,4-triazole can be prepared by reacting cyclopropyl hydrazine with methyl isocyanide under acidic conditions.
-
Acetamide Formation: : The triazole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide derivative.
-
Dimethylamino Substitution: : Finally, the chloroacetamide derivative is treated with dimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions using agents such as lithium aluminum hydride can convert the acetamide group to an amine.
-
Substitution: : The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(dimethylamino)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may serve as a lead compound for the development of new pharmaceuticals
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(dimethylamino)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can engage in hydrogen bonding and π-π interactions, while the dimethylamino group can participate in electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(dimethylamino)acetamide: Lacks the methyl group on the triazole ring.
N-(4-methyl-1,2,4-triazol-3-yl)-2-(dimethylamino)acetamide: Lacks the cyclopropyl group.
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(ethylamino)acetamide: Has an ethylamino group instead of a dimethylamino group.
Uniqueness
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(dimethylamino)acetamide is unique due to the presence of both cyclopropyl and methyl groups on the triazole ring, combined with a dimethylamino acetamide moiety. This combination of structural features may confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(dimethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-7-12-13-10(15(7)8-4-5-8)11-9(16)6-14(2)3/h8H,4-6H2,1-3H3,(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCKOGXNSAMBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)NC(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7058396.png)
![N,N-dimethyl-3-oxo-3-[4-(2,2,2-trifluoroethyl)piperidin-1-yl]propane-1-sulfonamide](/img/structure/B7058403.png)
![N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-4-hydroxycyclohexane-1-carboxamide](/img/structure/B7058411.png)

![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide](/img/structure/B7058418.png)


![1-[(2-Cyano-3-methylphenyl)sulfonyl-methylamino]cyclopentane-1-carboxamide](/img/structure/B7058445.png)
![6-chloro-4-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7058452.png)
![5-Chloro-6-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7058461.png)
![4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7058464.png)
![N-(tert-butylcarbamoyl)-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propanamide](/img/structure/B7058465.png)
![7-Ethyl-4-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]methyl]chromen-2-one](/img/structure/B7058467.png)
![[2-(2-Aminoethyl)piperidin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B7058486.png)
